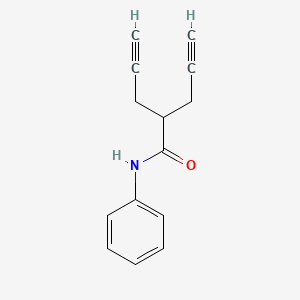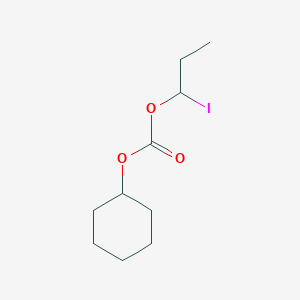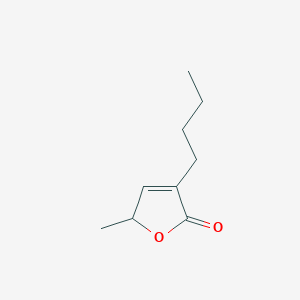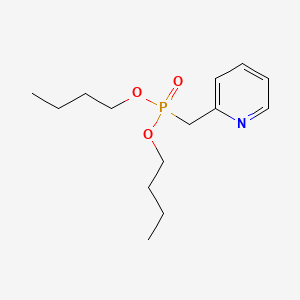
Phosphonic acid, 2-pyridylmethyl-, dibutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, 2-pyridylmethyl-, dibutyl ester is an organic compound that belongs to the class of phosphonic acid esters It is characterized by the presence of a phosphonic acid group bonded to a 2-pyridylmethyl group and two butyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, 2-pyridylmethyl-, dibutyl ester can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. The reaction typically requires heating and can be catalyzed by a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, 2-pyridylmethyl-, dibutyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phosphonic acid, 2-pyridylmethyl-, dibutyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be employed in the study of enzyme inhibition and as a potential drug candidate.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of phosphonic acid, 2-pyridylmethyl-, dibutyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and lead to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Dibutyl butanephosphonate: Similar in structure but lacks the 2-pyridylmethyl group.
H-Phosphonate Esters: These compounds contain a P-H bond and exhibit different reactivity compared to phosphonic acid esters.
Uniqueness
Phosphonic acid, 2-pyridylmethyl-, dibutyl ester is unique due to the presence of the 2-pyridylmethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile reagent and a candidate for various applications in research and industry.
Propiedades
Número CAS |
101098-44-6 |
|---|---|
Fórmula molecular |
C14H24NO3P |
Peso molecular |
285.32 g/mol |
Nombre IUPAC |
2-(dibutoxyphosphorylmethyl)pyridine |
InChI |
InChI=1S/C14H24NO3P/c1-3-5-11-17-19(16,18-12-6-4-2)13-14-9-7-8-10-15-14/h7-10H,3-6,11-13H2,1-2H3 |
Clave InChI |
KDORGLXPFUPNAR-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=O)(CC1=CC=CC=N1)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14331878.png)
![2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one](/img/structure/B14331880.png)

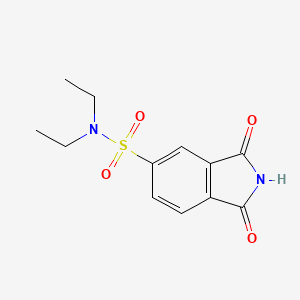
![2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane](/img/structure/B14331895.png)
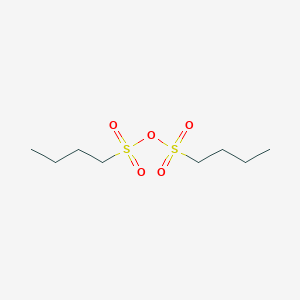
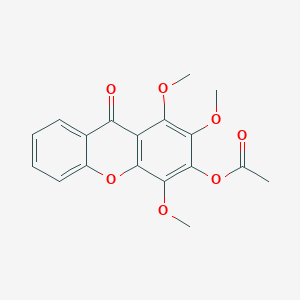


![Propanedinitrile, [3-cyano-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]-](/img/structure/B14331944.png)
![Benzamide, N-[(phenylseleno)methyl]-](/img/structure/B14331963.png)
